N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c1-11-9-12(2)14(4)18(13(11)3)25(23,24)20-10-17(22)21-16-7-5-15(19)6-8-16/h5-9,20H,10H2,1-4H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQKSKHAHKHAEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC=C(C=C2)F)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701321529 | |
| Record name | N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
364.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49824273 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
690246-07-2 | |
| Record name | N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701321529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 2-Amino-N-(4-Fluorophenyl)Acetamide
This intermediate is synthesized via nucleophilic substitution:
Chloroacetylation :
4-Fluoroaniline reacts with chloroacetyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base:
$$
\text{C}6\text{H}4\text{FNH}2 + \text{ClCH}2\text{COCl} \xrightarrow{\text{TEA, DCM}} \text{C}6\text{H}4\text{FNHCOCH}_2\text{Cl} + \text{HCl}
$$
Yield: 78–85% after recrystallization (ethanol/water).Amination :
The chloroacetamide undergoes nucleophilic displacement with aqueous ammonia (25% w/v) at 60°C for 12 hours:
$$
\text{C}6\text{H}4\text{FNHCOCH}2\text{Cl} + \text{NH}3 \rightarrow \text{C}6\text{H}4\text{FNHCOCH}2\text{NH}2 + \text{HCl}
$$
Yield: 65–70% after column chromatography (SiO₂, ethyl acetate/hexane).
Sulfonylation with 2,3,5,6-Tetramethylbenzenesulfonyl Chloride
The amine intermediate reacts with the sulfonyl chloride in anhydrous tetrahydrofuran (THF) under nitrogen:
$$
\text{C}6\text{H}4\text{FNHCOCH}2\text{NH}2 + \text{C}{10}\text{H}{11}\text{SO}2\text{Cl} \xrightarrow{\text{pyridine, THF}} \text{C}{18}\text{H}{20}\text{FN}2\text{O}_3\text{S} + \text{HCl}
$$
Optimization Parameters :
- Base : Pyridine (2.5 equiv) outperforms TEA due to superior HCl scavenging.
- Temperature : 0°C → room temperature (prevents sulfonyl chloride hydrolysis).
- Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
Yield : 82% after silica gel chromatography (hexane/ethyl acetate 3:1).
Route 2: Sequential Assembly via Glycine Derivatives
Ethyl 2-[(2,3,5,6-Tetramethylphenyl)Sulfonylamino]Acetate Synthesis
Ethyl glycinate reacts with sulfonyl chloride in DCM:
$$
\text{H}2\text{NCH}2\text{COOEt} + \text{C}{10}\text{H}{11}\text{SO}2\text{Cl} \xrightarrow{\text{NaHCO}3} \text{C}{10}\text{H}{11}\text{SO}2\text{NHCH}2\text{COOEt} + \text{CO}2 + \text{H}2\text{O}
$$
Key Insight : Bicarbonate ensures mild conditions (pH 8–9), minimizing ester hydrolysis.
Hydrolysis and Amide Formation
- Ester Hydrolysis :
The ester is saponified with NaOH (2M) in ethanol/water (1:1) at 50°C for 4 hours. - Acid Chloride Formation :
The resulting carboxylic acid is treated with thionyl chloride (neat, reflux 2 hours). - Coupling with 4-Fluoroaniline :
The acid chloride reacts with 4-fluoroaniline in THF (0°C → RT, 12 hours):
$$
\text{C}{10}\text{H}{11}\text{SO}2\text{NHCH}2\text{COOH} \rightarrow \text{C}{10}\text{H}{11}\text{SO}2\text{NHCH}2\text{COCl} \xrightarrow{\text{C}6\text{H}4\text{FNH}2} \text{C}{18}\text{H}{20}\text{FN}2\text{O}_3\text{S}
$$
Yield : 75% overall (three steps).
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Direct) | Route 2 (Glycine-Based) |
|---|---|---|
| Steps | 2 | 3 |
| Overall Yield | 82% | 75% |
| Purity (HPLC) | 98.5% | 97.2% |
| Key Advantage | Fewer steps | Avoids sensitive amination |
| Key Limitation | Requires stable amine | Acid chloride instability |
Route 1 is preferred for industrial-scale synthesis due to higher yield and simplicity, while Route 2 offers better control over stereochemistry in research settings.
Characterization and Analytical Data
Spectroscopic Data
Physicochemical Properties
- Melting Point : 189–191°C
- Solubility : DMSO > DCM > ethanol (25°C)
- Molecular Weight : 363.48 g/mol
Scale-Up Considerations and Industrial Feasibility
- Cost Analysis :
- Sulfonyl chloride accounts for 60% of raw material costs.
- Route 1 reduces solvent consumption by 40% compared to Route 2.
- Safety :
- Exothermic sulfonylation requires jacketed reactors with ≤20°C cooling.
- Chloroacetyl chloride handling mandates PPE due to lacrimatory effects.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the tetramethylphenyl ring.
Reduction: Reduction reactions could target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The fluorophenyl group may participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines under basic conditions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include thiols or sulfides.
Substitution: Products depend on the nucleophile used, potentially forming various substituted derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide may have applications in:
Medicinal Chemistry: As a potential inhibitor of enzymes or receptors involved in disease pathways.
Biological Research: Studying its effects on cellular processes and signaling pathways.
Industrial Chemistry: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on its specific biological target. Generally, compounds like this may:
Bind to active sites: Inhibit enzyme activity by binding to the active site.
Modulate receptors: Alter receptor activity by binding to allosteric sites.
Disrupt pathways: Interfere with signaling pathways by binding to key proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogs from the provided evidence:
Table 1: Structural and Functional Comparison of Sulfonamide/Acetamide Derivatives
Key Findings:
Structural Variations and Binding Affinity: The target compound shares the tetramethylphenylsulfonylamino group with RA839 , but its acetamide backbone (vs. RA839’s pyrrolidine-carboxylic acid) may alter binding kinetics. RA839’s non-covalent Keap1 binding (Kd ~6 μM) suggests that the sulfonamide group is critical for protein interaction, but the target’s acetamide moiety could reduce affinity or enable alternative targets. Benzothiazole analogs (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2,2-diphenylacetamide ) replace the fluorophenyl group with heterocycles, which may enhance π-π stacking or metabolic stability.
Substituent Effects on Physicochemical Properties: The 4-fluorophenyl group in the target compound likely improves membrane permeability compared to polar groups (e.g., nitro or methoxy in benzothiazole derivatives ). However, its electron-withdrawing nature may reduce basicity relative to chloro or methoxy substituents.
Functional Implications :
Biological Activity
N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide moiety which is significant in drug design for its ability to interact with various biological targets. The presence of the 4-fluorophenyl group enhances its pharmacological profile by potentially increasing lipophilicity and metabolic stability.
- Inhibition of Enzymatic Activity :
- Sulfonamides typically inhibit the enzyme dihydropteroate synthase (DHPS), crucial in bacterial folate synthesis. This inhibition can lead to bactericidal effects against susceptible strains.
- Modulation of KEAP1-NRF2 Pathway :
- Recent studies indicate that derivatives of sulfonamide compounds can modulate the KEAP1-NRF2 pathway, which plays a vital role in cellular response to oxidative stress. This modulation may have implications for neuroinflammatory and neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antimicrobial Activity
Research has shown that sulfonamide derivatives exhibit significant antimicrobial properties. The specific compound has been tested against various bacterial strains, demonstrating effective inhibition at low concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
| P. aeruginosa | 16 µg/mL |
Anti-inflammatory Effects
Studies suggest that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This effect is particularly relevant in the treatment of chronic inflammatory conditions.
Case Studies
- Neuroprotection in Animal Models :
- Diabetes Management :
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide, and how can purity be optimized?
- Methodology : The synthesis typically involves sulfonamide formation via reaction of a sulfonyl chloride derivative with an amine. For example, describes refluxing N-(4-chloro-2-nitrophenyl)methanesulfonamide with acetic anhydride to form acetamide derivatives. Similar conditions (reflux in anhydrous solvents, controlled stoichiometry) can be adapted.
- Purification : Crystallization from ethanol/water mixtures (as in ) or column chromatography is effective. Monitor reaction progress using HPLC ().
- Key Parameters : Temperature (80–120°C), reaction time (2–6 hours), and pH control (neutral to slightly acidic) are critical for yield optimization .
Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies substituent positions and confirms sulfonamide linkage. For example, and use NMR to validate complex acetamide structures.
- X-ray Crystallography : Determines precise bond angles and torsional strain, as demonstrated for analogous N-substituted phenylacetamides ( ).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., uses PubChem data for validation).
- Infrared (IR) Spectroscopy : Detects functional groups like sulfonyl (-SO2) and amide (-CONH) stretches .
Advanced Research Questions
Q. How can computational tools resolve contradictions in spectroscopic or crystallographic data?
- Molecular Dynamics (MD) Simulations : Tools like UCSF Chimera ( ) model conformational flexibility, explaining discrepancies in NMR NOE effects or crystallographic packing.
- Density Functional Theory (DFT) : Predicts optimized geometries and vibrational frequencies to cross-validate experimental IR/Raman data .
- Case Study : identifies torsional deviations in nitro-group orientation via crystallography; MD simulations could rationalize these as dynamic equilibria .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
